(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid

概要

説明

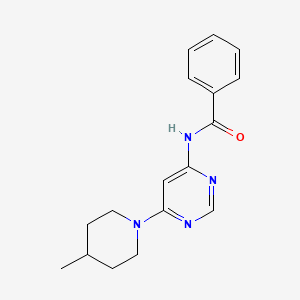

PL553は、ロイコトリエンA4ヒドロラーゼの特異的で高親和性の蛍光性基質です。 この化合物は、210ナノメートルでの最大吸収と410ナノメートルでの最大発光が特徴です 。ロイコトリエンA4ヒドロラーゼに対する特異性と高親和性のために、主に科学研究で使用されています。

準備方法

PL553の合成経路および反応条件は、入手可能な文献では詳細に説明されていません。 この化合物は、安定性と有効性を維持するために、特定の条件で調製および保管されていることが知られています。 たとえば、直射日光を避けて保管し、粉末状は-20°Cで最大3年間、溶液状は-80°Cで最大1年間保管されます .

化学反応の分析

PL553は、蛍光性基質としての役割のために、特定の反応を起こします。 他のアミノペプチダーゼによる開裂には耐性がありますが、脂肪酸アミドヒドロラーゼによって開裂することができます 。 この化合物は、ロイコトリエンA4ヒドロラーゼに対する既知の阻害剤の効力を評価するために使用されます 。これらの反応から生成される主な生成物は、通常、さまざまな生化学的アッセイを使用して分析されます。

科学研究への応用

PL553は、化学、生物学、医学の分野で、科学研究で広く使用されています。 主な用途は、ロイコトリエンA4ヒドロラーゼの蛍光性基質としてであり、in vitroおよびin vivoの両方で酵素の活性を研究するために役立ちます 。 この化合物は、ロイコトリエンA4ヒドロラーゼに対する既知の阻害剤の効力を評価するためにも使用され、創薬および開発において重要なツールとなっています .

科学的研究の応用

PL553 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a fluorigenic substrate for Leukotriene A4 hydrolase, which makes it valuable for studying the enzyme’s activity both in vitro and in vivo . This compound is also used to evaluate the potencies of known inhibitors toward Leukotriene A4 hydrolase, making it a crucial tool in drug discovery and development .

作用機序

PL553は、ロイコトリエンA4ヒドロラーゼに対する特異的で高親和性の基質として作用することで、その効果を発揮します。この化合物の機序は、酵素に結合し、開裂を起こし、その結果、蛍光が発生します。 この蛍光は、酵素の活性和阻害剤の効力を評価するために測定できます .

類似化合物との比較

PL553は、ロイコトリエンA4ヒドロラーゼに対する高い特異性と親和性のために独特です。 類似の化合物には、(l)-Ala-β-ナフチルアミドがあり、これもロイコトリエンA4ヒドロラーゼの基質ですが、PL553よりも特異性が低く、親和性が低いです 。 別の類似の化合物として、脂肪酸アミドヒドロラーゼがあり、PL553を開裂することができますが、ロイコトリエンA4ヒドロラーゼほど効果的ではありません .

特性

IUPAC Name |

(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2.C2HF3O2/c27-24(26(30)28-23-15-14-19-6-4-5-9-22(19)17-23)16-18-10-12-21(13-11-18)25(29)20-7-2-1-3-8-20;3-2(4,5)1(6)7/h1-15,17,24H,16,27H2,(H,28,30);(H,6,7)/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSJIMSBUVBTQE-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B560445.png)

![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

![sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B560457.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)